6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine
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Overview
Description
6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine is a chemical compound with the molecular formula C11H14ClF3N4 and a molecular weight of 294.71 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position and a pyrrolidine ring substituted with a trifluoroethyl group at the 1-position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately by reacting a suitable amine with a trifluoroethylating agent.
Coupling Reaction: The final step involves coupling the chlorinated pyridazine ring with the pyrrolidine ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents on the pyridazine or pyrrolidine rings.
This compound: Another similar compound with variations in the trifluoroethyl group or other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClF3N4 |
---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
6-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyridazin-3-amine |
InChI |
InChI=1S/C11H14ClF3N4/c12-9-1-2-10(18-17-9)16-5-8-3-4-19(6-8)7-11(13,14)15/h1-2,8H,3-7H2,(H,16,18) |
InChI Key |
WEEXUXIBMVTZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CNC2=NN=C(C=C2)Cl)CC(F)(F)F |
Origin of Product |
United States |
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